Product packaging for 5H-Naphtho[2,3-b]carbazole(Cat. No.:CAS No. 248-96-4)

5H-Naphtho[2,3-b]carbazole

Cat. No.: B13662971
CAS No.: 248-96-4
M. Wt: 267.3 g/mol
InChI Key: MEXWZXCQQQYPNG-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrogen-Doped Analogues in Advanced Materials Science and Chemical Biology

Polycyclic aromatic hydrocarbons (PAHs), composed of fused benzene (B151609) rings, are foundational scaffolds in organic chemistry and materials science. rsc.orgmdpi.com Their extended π-conjugated systems endow them with unique electronic and optoelectronic properties, making them cornerstones for developing organic electronic materials. mdpi.com However, the properties of all-carbon PAHs can be limited. A powerful strategy to overcome these limitations and introduce new functionalities is the incorporation of heteroatoms, with nitrogen being a particularly impactful choice. rsc.orgmdpi.com

Nitrogen-doping, the replacement of a carbon atom with a nitrogen atom within the aromatic framework, significantly alters the electronic structure of the parent PAH. mdpi.commdpi.com The greater electronegativity of nitrogen tends to lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance electron injection and transport capabilities. mdpi.com This tuning of electronic properties is critical for creating n-type or ambipolar organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.comacs.org Furthermore, nitrogen atoms can introduce specific functionalities, such as basicity or hydrogen bonding capabilities, and create active sites for catalysis. mdpi.com

In the realm of chemical biology, N-PAHs have garnered significant interest. nih.gov Their inherent fluorescence, which is often sensitive to the local environment, combined with their ability to intercalate into DNA or bind to proteins, makes them valuable as biological probes and imaging agents. nih.govresearchgate.net The introduction of nitrogen and other elements can be used to precisely tune their absorption and emission wavelengths for specific biological applications, such as identifying specific organelles within living cells. nih.gov

Architectural Prominence of the Naphthocarbazole Core Structure

The 5H-Naphtho[2,3-b]carbazole molecule is a fusion of two key aromatic systems: a carbazole (B46965) unit and a naphthalene (B1677914) ring system. This combination results in a unique and highly functional architectural scaffold.

The Fused Naphthalene Ring: The fusion of a naphthalene ring onto the carbazole core extends the π-conjugation across the molecule. This extension has a predictable and useful effect on its photophysical properties, typically causing a bathochromic (red) shift in both the absorption and emission spectra compared to the parent carbazole. mdpi.com

The [2,3-b] Fusion Geometry: The specific "linear" annulation seen in the [2,3-b] isomer, where the naphthalene unit is fused to the 'b' face of the carbazole, results in a highly planar and rigid molecular structure. This planarity is advantageous for efficient intermolecular π-π stacking, which is crucial for facilitating charge transport in thin films, a key process in many electronic devices. nih.gov

Historical Context and Evolution of Research on this compound and Related Systems

The initial synthesis of many fundamental PAH structures, including naphthocarbazoles, dates back to the mid-20th century, driven by an interest in dye chemistry and the characterization of complex aromatic systems. Early work focused on foundational synthetic methods, such as cyclization reactions to build the fused-ring systems.

The evolution of research interest from basic organic synthesis to advanced materials science was catalyzed by discoveries in related polymer systems. The finding that polymers like poly(N-vinylcarbazole) possessed important electronic properties, such as photoconductivity, sparked a broader investigation into carbazole-containing molecules. This led researchers to explore more complex, rigid, and extended structures like naphthocarbazoles. nih.gov In recent decades, research has shifted dramatically towards harnessing their potential in functional applications, moving from simple synthesis to the design of precisely functionalized derivatives for specific high-technology roles. nih.govrsc.org

Current Research Trajectories and Interdisciplinary Relevance of this compound

Current research on this compound and its derivatives is highly interdisciplinary, spanning organic chemistry, materials science, and photochemistry. The core structure serves as a versatile platform for developing materials with tailored properties. Key research areas include:

Organic Electronics: A primary focus is the development of novel materials for OLEDs. acs.org By attaching bulky substituents to the nitrogen atom or other positions on the naphthocarbazole core, researchers can prevent aggregation-caused quenching (ACQ) in the solid state, leading to highly efficient and stable emitters, particularly for blue and deep-blue light. acs.org Derivatives are also being explored as hole-transporting materials in perovskite solar cells due to their favorable energy levels and high charge mobility.

Photoredox Catalysis: The electron-rich nature of the naphthocarbazole core makes it an attractive candidate for use as an organo-photocatalyst. nih.govrsc.org These metal-free catalysts can be activated by visible light to drive a variety of important chemical transformations under mild and sustainable conditions. nih.govrsc.org

Chemical Sensing: The fluorescent properties of naphthocarbazole derivatives are being exploited to create chemical sensors. These sensors can be designed to detect specific analytes, such as metal ions or nitroaromatic compounds (found in explosives), through mechanisms like fluorescence quenching or enhancement upon binding.

The table below summarizes some of the modern applications being explored for derivatives of the naphthocarbazole scaffold.

Application AreaType of Derivative/ModificationKey Research Finding
Organic Light-Emitting Diodes (OLEDs) N-aryl or bulky alkyl group substitution on the carbazole nitrogen.Prevents fluorescence quenching in the solid state, leading to high external quantum efficiencies (up to 21.9% reported for some N-PAH systems) and high luminance. acs.org
Organo-Photocatalysis Functionalization with electron-donating or electron-withdrawing groups.Enables the tuning of redox potentials to catalyze specific reactions like reductive desulfonylation or dehalogenative borylation under visible light. nih.govrsc.org
Chemical Sensors Incorporation of specific binding sites for target analytes.The fluorescence of the naphthocarbazole core is quenched or enhanced upon interaction with the target, allowing for sensitive detection.
Anticancer Agents Attachment of hydrophilic side chains and functional groups to create naphthocarbazole diones.Certain derivatives show marked cytotoxicity against cancer cell lines, with DNA being a potential biological target. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N B13662971 5H-Naphtho[2,3-b]carbazole CAS No. 248-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

248-96-4

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

10-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene

InChI

InChI=1S/C20H13N/c1-2-6-14-10-16-12-20-18(11-15(16)9-13(14)5-1)17-7-3-4-8-19(17)21-20/h1-12,21H

InChI Key

MEXWZXCQQQYPNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5N4

Origin of Product

United States

Advanced Synthetic Methodologies for 5h Naphtho 2,3 B Carbazole and Structural Analogues

Convergent and Divergent Synthetic Strategies

The construction of the naphthocarbazole skeleton often employs strategies that can be categorized as either convergent or divergent. Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. In contrast, divergent syntheses start from a common intermediate that is then elaborated into a variety of structurally related target molecules.

Cyclization Reactions for Naphthocarbazole Ring Formation

Cyclization reactions are fundamental to the formation of the fused ring system of naphthocarbazoles. These reactions can be promoted by various catalysts and reagents, leading to the efficient construction of the desired heterocyclic core.

Boron Trifluoride Catalysis in [4 + 2] Cyclization Protocols

Boron trifluoride (BF₃) and its derivatives, such as B(C₆F₅)₃, have emerged as effective catalysts for the [4 + 2] cyclization reactions to synthesize naphthocarbazole derivatives. A notable example involves the B(C₆F₅)₃-catalyzed three-component tandem reaction of naphthoquinone, indole (B1671886), and maleimide. researchgate.net This method is characterized by its simple operation, broad substrate scope, high atom economy, and low catalyst loading, avoiding the use of metal catalysts. researchgate.net The reaction proceeds through a cascade process that likely involves the formation of intermediate spiro polycyclic N-heterocyles followed by a [4 + 2] cycloaddition. researchgate.net This strategy has been successfully applied to synthesize a variety of carbazole-fused compounds. researchgate.net

Another approach utilizes BF₃·OEt₂ as a catalyst in cascade reactions. For instance, the reaction between tryptophols and propargylic alcohols can be promoted by BF₃·OEt₂ to construct different indole-containing heterocycles, including carbazoles. rsc.org The mechanism involves the generation of a carbocation intermediate from the propargylic alcohol, which then undergoes further reactions to form the carbazole (B46965) ring system. rsc.org

Table 1: Boron Trifluoride Catalyzed Synthesis of Naphthocarbazole Derivatives

CatalystReactantsKey FeaturesRef.
B(C₆F₅)₃Naphthoquinone, Indole, MaleimideThree-component tandem reaction, high atom economy, metal-free researchgate.net
BF₃·OEt₂Tryptophols, Propargylic AlcoholsCascade reaction, mild conditions rsc.org
Tandem Radical Alkylation-Cyclization-Aromatization Sequences

Table 2: Tandem Radical Reaction for Naphthocarbazole Synthesis

Catalyst/OxidantStarting MaterialsReaction SequenceOverall YieldRef.
AgOAc / (NH₄)₂S₂O₈Aryl-fused bromobenzoquinones, Indol-3-ylpropanoic acidRadical nucleophilic alkylation → Cyclization → Aromatization52–72% researchgate.net

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Copper-Catalyzed Intramolecular Isomerization for Naphtho[2,3-c]carbazole-8,13-dione Derivatives

A novel copper-catalyzed intramolecular isomerization process has been developed to access 5-methyl-5H-naphtho[2,3-c]carbazole-8,13-dione derivatives. acs.orgnih.govfigshare.com These carbazole-fused quinones are of interest for their potential pharmacological and photophysical properties. acs.orgnih.govfigshare.com The reaction proceeds through a cascade mechanism involving furan (B31954) isomerization, γ-H elimination, β-C elimination, 6π-electrocyclization, and finally aromatization. acs.orgnih.gov This method provides a new pathway to a class of functionalized naphthocarbazole derivatives. acs.orgnih.gov The preliminary investigation into the photophysical properties of these compounds has been reported. acs.orgnih.govfigshare.com

Table 3: Copper-Catalyzed Synthesis of Naphtho[2,3-c]carbazole-8,13-dione Derivatives

CatalystReaction TypeKey StepsProduct ClassRef.
CopperIntramolecular IsomerizationFuran isomerization, γ-H elimination, β-C elimination, 6π-electrocyclization, aromatization5-methyl-5H-naphtho[2,3-c]carbazole-8,13-dione derivatives acs.orgnih.govfigshare.com
Palladium-Catalyzed Heck Reactions for Precursor Synthesis

Palladium-catalyzed Heck-type reactions have proven to be a valuable tool in the synthesis of precursors for carbazole derivatives. wvu.edu For instance, the intramolecular catalytic cyclization of bromo enaminones has been utilized to produce carbazolones, which are key intermediates in the synthesis of more complex carbazole alkaloids. wvu.edu While this method can sometimes result in variable yields, it offers a direct route to the carbazolone core. wvu.edu

A more refined approach involves a two-step sequence of palladium-catalyzed reactions: an intermolecular Stille coupling followed by an intramolecular reductive N-heteroannulation. This strategy has been successfully employed to prepare 1,2-dihydro-4(3H)-carbazolone in good yields. wvu.edu The initial Stille coupling creates a key biaryl linkage, which then undergoes reductive cyclization to form the carbazolone ring system. wvu.edu This method has been instrumental in the formal total syntheses of several naturally occurring carbazole alkaloids. wvu.edu

Furthermore, the Heck reaction has been applied to the synthesis of precursors for benzo[b]naphtho[2,3-b]furan-6,11-diones, which share structural similarities with naphthocarbazoles. thieme-connect.com The palladium-catalyzed arylation of n-butyl vinyl ether with o-iodobenzoic acids or o-iodophenylacetic acids provides intermediates that can be further elaborated into the final quinone structures. thieme-connect.com Notably, high α-regioselectivity can be achieved under classical Heck conditions, potentially due to a chelating effect of an ortho-carbomethoxy group with the palladium catalyst. thieme-connect.com

Suzuki–Miyaura Coupling Methodologies for Extended Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively used to construct the biaryl backbone of carbazole systems. snnu.edu.cnlibretexts.org This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a versatile and efficient method for creating carbon-carbon bonds. snnu.edu.cnlibretexts.org

In the context of naphthocarbazole synthesis, the Suzuki-Miyaura coupling is often a key step in building the necessary biaryl precursors. For example, the coupling of an appropriately substituted arylboronic acid or ester with an aryl halide can be followed by a Cadogan reductive cyclization to furnish the carbazole ring system. derpharmachemica.com This strategy allows for the regioselective installation of substituents on the aromatic rings. derpharmachemica.com

The scope of the Suzuki-Miyaura coupling is broad, tolerating a wide range of functional groups and allowing for the synthesis of complex, extended π-systems. nih.gov Researchers have developed catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, that are effective for coupling even challenging substrates like ortho-bromoanilines. nih.gov This methodology has been applied to the synthesis of various fused aromatic indole-heterocycles. researchgate.net For instance, the reaction of 1H-indole-5-boronic acid with ortho-azidobromobenzene, followed by a thermal intramolecular nitrene insertion, has been used to prepare pyrrolo[3,2-a]carbazoles. researchgate.net

Lewis Acid-Mediated Cascade Annulation Approaches

Lewis acid-mediated cascade annulation reactions have emerged as a powerful strategy for the one-pot synthesis of complex carbazole frameworks. rsc.orgresearchgate.net These reactions often involve a sequence of transformations, such as Friedel-Crafts alkylation, electrocyclization, and aromatization, to rapidly build the polycyclic structure. researchgate.net

Various Lewis acids, including BF₃·OEt₂, FeCl₃, and Zn(OTf)₂, have been employed to promote these cascade reactions. rsc.orgnih.gov For instance, the BF₃·OEt₂-mediated domino reaction of bis-diacetoxymethyl substituted aryl and heteroaryl compounds with indoles provides a route to 5-aryl substituted carbazole derivatives. rsc.org Similarly, the reaction of 2/3-(bromomethyl)indoles with arenes or heteroarenes in the presence of a Lewis acid can lead to the formation of annulated carbazoles. researchgate.net

A notable example is the B(C₆F₅)₃-catalyzed [4+2] cyclization reaction, which has been used to efficiently synthesize novel carbazolequinones. researchgate.netacs.org This protocol is characterized by its simple operation, broad substrate scope, high atom economy, and low catalyst loading, avoiding the need for metal catalysts. acs.org The resulting carbazole-fused compounds can be further diversified under different reduction conditions. acs.org These Lewis acid-mediated approaches offer an efficient pathway to densely functionalized poly-aryl benzo[a]carbazole architectures from readily available starting materials. researchgate.net

One-Pot and Multicomponent Reaction Strategies

Development of Efficient Cascade Processes for Complex Carbazole Structures

One-pot and multicomponent reactions represent a highly efficient approach to the synthesis of complex carbazole structures, aligning with the principles of green chemistry by minimizing waste and operational steps. researchgate.net These strategies often involve a cascade of reactions where the product of one step becomes the substrate for the next, all within a single reaction vessel.

Furthermore, a transition metal-free, one-pot, two-step indole-to-carbazole strategy has been developed using oxygen as the sole oxidant. acs.org This process starts with readily available indoles, ketones, and alkenes to assemble a diverse array of substituted carbazole products. acs.org Multicomponent reactions using tetronic acid have also been employed to synthesize furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives in a catalyst-free, one-pot process. rsc.org

Cyclo-condensation Reactions for Indolo[2,3-b]quinoxaline Skeletons

Cyclo-condensation reactions are a key method for constructing the indolo[2,3-b]quinoxaline skeleton, a heterocyclic system with applications in materials science and medicinal chemistry. ias.ac.inias.ac.inresearchgate.net A common approach involves the reaction of an isatin (B1672199) derivative with an o-phenylenediamine. grafiati.com

For example, a series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton have been synthesized through the cyclo-condensation of 1,2-diaminoanthraquinone (B157652) with various 5-substituted-1-methyl-1H-indole-2,3-diones in glacial acetic acid. ias.ac.inias.ac.inresearchgate.net This reaction proceeds at reflux temperature and, after neutralization, affords the desired products in good yield. ias.ac.in The starting isatin derivatives can be readily methylated or benzylated at the nitrogen position prior to the condensation reaction. ias.ac.in

Similarly, the cyclocondensation of pyrano-isatin with substituted o-phenylenediamines in polyphosphoric acid has been shown to proceed regioselectively, yielding pyrano[2',3':4,5]indolo[2,3-b]quinoxalines. grafiati.com These reactions highlight the utility of cyclo-condensation as a straightforward method for accessing complex, fused heterocyclic systems.

Post-Synthetic Functionalization and Derivatization of 5H-Naphtho[2,3-b]carbazole

Post-synthetic functionalization allows for the diversification of the this compound core, enabling the tuning of its physical and chemical properties for specific applications. This can involve the introduction of various substituents onto the aromatic framework or at the nitrogen atom.

One common derivatization is the introduction of an alkyl or aryl group at the nitrogen atom of the carbazole ring. For example, 5-methyl-5H-naphtho[2,3-c]carbazole is a known derivative. nih.gov This can be achieved through standard N-alkylation or N-arylation protocols.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl groups or other functionalities. For instance, the Donaghey reaction, a palladium-catalyzed process, has been used to synthesize a linear analogue of a dibenzo[de,qr]tetracene derivative by reacting an aniline (B41778) with a bromo-substituted precursor. rsc.org While not directly on this compound itself, this demonstrates the potential for C-N bond formation in related polycyclic aromatic systems.

Furthermore, the synthesis of various derivatives of related phosphole-fused π-conjugated acenes, such as phospholium salts and borane-phosphole complexes, highlights the possibility of modifying heteroatom-containing analogues of naphthocarbazoles. beilstein-journals.org The introduction of hydrophilic side chains onto naphthocarbazole scaffolds has also been explored, particularly in the context of developing potential anticancer agents. researchgate.net These modifications can significantly impact the biological activity of the parent compound. researchgate.net The ability to perform post-synthetic functionalization is crucial for creating libraries of compounds for screening in various applications and for establishing structure-property relationships. chinesechemsoc.org

Regioselective Substitutions and Modifications

Regioselective functionalization is crucial for systematically investigating the structure-property relationships of this compound derivatives. Direct C-H functionalization and directed metalation are powerful tools for introducing substituents at specific positions on the carbazole nucleus, which can be challenging due to the multiple reactive sites.

A notable strategy for achieving regioselectivity in carbazole systems involves directed dilithiation. For instance, protecting the carbazole nitrogen with a bulky triisopropylsilyl (TIPS) group can effectively block lithiation at the C-1 and C-8 positions. rsc.org This allows for a regioselective deprotonation at the C-4 and C-5 (bay region) positions using reagents like n-butyllithium (nBuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.orgrsc.org Subsequent quenching with various electrophiles allows for the introduction of two substituents in close proximity, a pattern difficult to achieve through other methods. rsc.orgrsc.org While this method was demonstrated on the parent carbazole, the principles are applicable to larger fused systems like this compound, offering a pathway to novel, bay-functionalized materials.

The electrophiles that can be used in this trapping reaction are varied, leading to a range of functionalized products. The success of the reaction often depends on the size of the electrophile or the potential for in-situ ring formation, which can alleviate steric strain in the crowded bay region. rsc.org

Table 1: Examples of Electrophiles for Trapping of 4,5-Dilithiated N-TIPS Carbazole

Electrophile Product Type Yield (%) Reference
Iodomethane 4,5-Dimethylcarbazole 38% rsc.org
Paraformaldehyde 4,5-Bis(hydroxymethyl)carbazole 43% rsc.org
Carbon Dioxide Anhydride formation 63% rsc.org
Hexafluorobenzene Annulated Naphthocarbazole 34% rsc.org
Dimethyldichlorosilane Silafluorene derivative 74% rsc.org

Further modifications can be performed on the resulting functionalized carbazoles. For example, fused silafluorene derivatives can undergo subsequent electrophilic aromatic substitution to introduce additional groups at the 3- and 6-positions, demonstrating the versatility of this approach for creating highly substituted carbazole architectures. rsc.org

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The electronic properties of the this compound core can be precisely controlled by incorporating electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These modifications are typically achieved either by building the carbazole ring from already functionalized precursors or by post-synthetic modification of the parent heterocycle.

Lewis acid-mediated synthesis is a powerful method that tolerates a wide array of functional groups. rsc.org For example, B(C₆F₅)₃-catalyzed [4+2] cyclization reactions have been used to efficiently synthesize novel carbazolequinones, which are derivatives of the naphthocarbazole skeleton. acs.orgacs.org This approach demonstrates high functional group tolerance, allowing for the incorporation of substituents on the indole precursor.

Table 2: Synthesis of Functionalized 5H-Naphtho[2,3-c]carbazole-8,13-dione Derivatives

Substituent on Indole R Group Product Yield (%) Reference
5-H H 94% acs.org
5-Methoxy OMe (EDG) 85% acs.org
5-Methyl Me (EDG) 83% acs.org

These synthetic routes showcase the ability to introduce both EDGs like methoxy (B1213986) (-OMe) and methyl (-Me) groups, as well as atoms like iodine, which can serve as a handle for further cross-coupling reactions to introduce more complex functionalities. acs.org Similarly, methods like palladium-catalyzed intramolecular C-H functionalization can tolerate various electron-rich and electron-poor substituents. rsc.org The strategic placement of these groups significantly influences the HOMO-LUMO gap and the resulting photophysical properties of the molecules. acs.org For instance, the introduction of EWGs is a known strategy for modifying the luminescent and thermal properties of carbazole-based materials for applications in electroluminescent devices. scispace.com

Synthesis of Polymeric and Oligomeric Systems Based on this compound

The rigid and planar structure of this compound makes it an excellent building block for creating conjugated polymers and oligomers with interesting electronic and optical properties. These materials are synthesized by linking functionalized naphthocarbazole monomers through various polymerization techniques.

Modern cross-coupling reactions are the cornerstone for synthesizing such systems. The Suzuki-Miyaura cross-coupling reaction, for example, has been employed to synthesize novel carbazole-containing porphyrinoid oligomers. rsc.org This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester derivative with a halide-functionalized monomer. A di-halogenated this compound could be coupled with a diboronic acid derivative of another aromatic unit to create a copolymer.

Stille coupling is another powerful method used for the synthesis of comonomers and polymers based on carbazole and indole. nih.gov This involves the coupling of an organotin compound with an organohalide. These polymerization strategies allow for the creation of well-defined polymeric structures where the naphthocarbazole unit is integrated into a larger conjugated backbone. The resulting polymers, such as those combining carbazole and indole units, have shown promise with low oxidation potentials and optical band gaps, making them suitable for various electronic applications. nih.gov

The synthesis of these polymeric systems often starts with the preparation of functionalized monomers. For example, a comonomer like 4-[3-carbazolyl] indole can be synthesized via a Stille coupling reaction between 4-bromoindole (B15604) and 3-trimethylstannylcarbazole. nih.gov This monomer can then be electropolymerized to form a conducting polymer film. nih.gov Similar strategies can be envisioned for this compound, where di-functionalized derivatives (e.g., dibromo or diboronic esters) would serve as the key monomers for step-growth polymerization reactions like Suzuki or Stille coupling.

Comprehensive Spectroscopic and Structural Elucidation of 5h Naphtho 2,3 B Carbazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 5H-Naphtho[2,3-b]carbazole and its derivatives, a suite of NMR experiments is employed to assemble a complete structural picture.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the this compound system, the spectrum is typically divided into aromatic and aliphatic regions. The aromatic region (generally δ 7.0-9.0 ppm) reveals complex splitting patterns (multiplets, doublets, triplets) corresponding to the protons on the fused naphthyl and carbazole (B46965) rings. The chemical shifts are influenced by the electron density of the aromatic system and the presence of any substituents. The coupling constants (J-values) between adjacent protons help to establish their relative positions on the rings.

For instance, in a substituted derivative such as methyl 5-tosyl-5H-naphtho[2,3-b]carbazole-13-carboxylate, the protons of the core naphthocarbazole skeleton can be distinguished from those of the tosyl and methyl ester groups. rsc.org The integration of the signals confirms the number of protons in each environment.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative Data for Methyl 5-tosyl-5H-naphtho[2,3-b]carbazole-13-carboxylate in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.17 d 8.4 2H (Tosyl group)
7.46 t 8.2 1H (Naphthocarbazole core)
7.73 dd 11.2, 8.0 1H (Naphthocarbazole core)
4.14 s 3H (Methyl ester)
2.30 s 3H (Tosyl methyl)

Note: This table presents partial data for illustrative purposes. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.

Carbon (¹³C) NMR spectroscopy is crucial for mapping the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal. In proton-decoupled ¹³C NMR spectra of this compound systems, signals can be broadly categorized: aliphatic carbons (e.g., from alkyl substituents, δ 10-40 ppm), aromatic carbons (δ 110-150 ppm), and carbonyl carbons (if present in derivatives like diones, δ > 180 ppm). bhu.ac.inrsc.org

The chemical shifts provide direct information about the nature of the carbon atoms. For example, carbons bonded to electronegative atoms like nitrogen or oxygen are shifted downfield. Quaternary carbons (those without attached protons) are often identifiable by their lower intensity in standard spectra. Analysis of derivatives such as 5-methyl-2,3,4,5-tetrahydro-1H-naphtho[2,3-b]carbazole-6,13-dione reveals signals for the sp³ carbons of the tetrahydro ring, the sp² aromatic carbons, and the carbonyl carbons of the dione (B5365651) moiety. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Systems

Carbon Type Typical Chemical Shift (δ) ppm Range
Aliphatic (e.g., N-alkyl, tetrahydro ring) 20 - 50
Aromatic C-H & C-N 110 - 140
Aromatic Quaternary C 120 - 150
Carbonyl (in dione derivatives) >180

Source: General ranges derived from reported data for related structures. rsc.orgbeilstein-journals.org

When the core carbazole structure is modified to include other heteroatoms, specific heteronuclear NMR techniques become essential. For example, in the study of phosphole analogues, where a phosphorus atom replaces the nitrogen, ³¹P NMR spectroscopy is a powerful tool. Phosphole-containing polycyclic aromatic compounds, such as dibenzo-fused naphtho[2,3-b:6,7-b′]diphosphole (NDP), have been synthesized to investigate the impact of heteroatoms on electronic properties. nih.gov

³¹P NMR would directly probe the phosphorus nuclei, providing information about their chemical environment, oxidation state, and bonding. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the geometry and electronic nature of the phosphorus atom, making it invaluable for characterizing these specific analogues.

While one-dimensional NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, which is particularly useful for tracing the connectivity within the aromatic rings of the naphthocarbazole framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably one of the most critical experiments for complex, proton-deficient systems like this compound. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows for the assignment of quaternary carbons and the connection of different molecular fragments. In studies of related carbazolequinones, the use of a J-HMBC experiment to measure long-range coupling constants (up to ⁴JC,H and ⁵JC,H) was mandatory for unambiguous structural assignment. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the exact mass of a compound with very high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For derivatives of this compound, HRMS is used to confirm that the synthesized product has the correct atomic composition. rsc.org The close agreement between the calculated mass (calcd) for a proposed formula and the experimentally found mass provides strong evidence for the structure. mdpi.com

Table 3: Examples of HRMS Data for Naphthocarbazole Derivatives

Compound Formula Ion Calculated Mass (m/z) Found Mass (m/z) Reference
C₂₄H₂₀NO₄S [M+H]⁺ 418.1108 418.1116 rsc.org
C₂₃H₁₇ClNO₄S [M+H]⁺ 438.0561 438.0562 rsc.org
C₂₄H₂₁O₂ [M+H]⁺ 341.1537 341.1531 nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Methyl 5-tosyl-5H-naphtho[2,3-b]carbazole-13-carboxylate
5-methyl-2,3,4,5-tetrahydro-1H-naphtho[2,3-b]carbazole-6,13-dione
Dibenzo-fused naphtho[2,3-b:6,7-b′]diphosphole (NDP)

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum is recorded in electron ionization mode, scanning a mass-to-charge (m/z) range, typically from 50 to 550. e-jecoenv.org The molecular ion peak (M+) for this compound is expected at an m/z corresponding to its molecular weight of 267.32 g/mol . cymitquimica.com The fragmentation pattern would be characteristic of the stable polycyclic aromatic system, likely showing minimal fragmentation due to the high degree of conjugation which delocalizes the charge and stabilizes the molecular ion.

Compound Molecular Weight ( g/mol ) CAS Number Molecular Formula
This compound267.3239248-96-4C20H13N

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For carbazole derivatives, ESI-MS is often performed in positive ion mode. rsc.orgbrieflands.com The protonated molecular species [M+H]+ is typically observed. rsc.orgbrieflands.com For this compound, this would correspond to an ion at m/z 268.33. The ionization process for related carbazolequinones has been conducted using electrospray at 4000 V, with nitrogen as a nebulizer gas at 300 °C. mdpi.com

Tandem mass spectrometry (ESI-MS/MS) experiments, involving collision-induced dissociation (CID), can be used to study the fragmentation pathways of the protonated species. mdpi.comuminho.pt In related 2H-chromenes derived from carbazoles, the major fragmentation occurs by cleavage of the γ-bond relative to a carbocation center. uminho.pt For substituted carbazolequinones, fragmentation often involves losses of small molecules like water and carbon monoxide. mdpi.com

Ion Expected m/z Ionization Mode
[M+H]+268.33Positive

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, and these absorptions are recorded in the IR spectrum.

For this compound and its derivatives, the IR spectrum will show characteristic peaks corresponding to the functional groups present. The N-H stretching vibration of the carbazole moiety is expected to appear in the region of 3200-3500 cm-1. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm-1 region.

In related carbazole derivatives, characteristic IR peaks have been reported. For example, in 10,10-Dimethyl-5H-benzo[b]carbazole-6,7,11(10H)-trione, an N-H stretch is observed at 3237 cm-1. mdpi.com In other complex carbazole systems, aromatic C-H stretches are noted around 3046 cm-1, and various C=C and C-N stretching vibrations are found in the fingerprint region. rsc.org

Functional Group Characteristic Absorption Range (cm-1) Reference
N-H Stretch3200 - 3500 mdpi.com
Aromatic C-H Stretch> 3000 rsc.org
Aromatic C=C Stretch1400 - 1600 rsc.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

The UV-Vis absorption spectrum of this compound has been documented in the "UV atlas of organic compounds". science-softcon.de Due to its extended π-conjugated system, this compound is expected to exhibit strong absorptions in the UV and possibly the visible region, corresponding to π-π* transitions.

In related polycyclic aromatic hydrocarbons based on carbazole, the absorption spectra are typically recorded in solvents like dichloromethane. rsc.org For instance, a benzofuro[2,3-a]carbazole derivative shows an absorption maximum with a high molar extinction coefficient (ε). rsc.org The introduction of further conjugation, such as in pentacyclic systems, leads to a significant red-shift in the absorption bands. rsc.org Theoretical studies on related dibenzo-fused naphthodisiloles and naphthodiphospholes have been used to understand their experimental photophysical properties. nih.govmdpi.com

Compound System Typical Solvent Noted Spectroscopic Features Reference
This compound-Documented in UV atlas science-softcon.de
Carbazole-based PAHsDichloromethaneStrong π-π* transitions, red-shift with extended conjugation rsc.org
Dibenzo-fused naphthodisiloles-Theoretical calculations complement experimental data nih.govmdpi.com

Photoluminescence (PL) and Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields

Photoluminescence (PL) and fluorescence spectroscopy are used to study the emission of light from a molecule after it has absorbed photons. These techniques provide information about the excited state properties, including the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process.

Carbazole-based polyaromatic hydrocarbons are known for their emissive properties. rsc.org The fluorescence quantum yields of these compounds are often determined relative to a standard, such as quinine (B1679958) sulfate (B86663) (ΦR = 0.546 in 0.5 M H2SO4). rsc.org For example, a benzofuro[2,3-a]carbazole derivative was found to be highly emissive with a fluorescence quantum yield of 0.320. rsc.org

The emission characteristics are highly dependent on the molecular structure. Extended π-delocalization, as seen in N-methylated pyrrolo[2,3-a]carbazoles, can lead to a bathochromic (red) shift in the emission spectra. rsc.org In some cases, the introduction of a naphthalene (B1677914) unit between two heterole units has a significant impact on the photophysical properties, sometimes leading to a blue-shifted emission and a lower fluorescence quantum yield compared to related systems. nih.govmdpi.com For instance, certain carbazole derivatives exhibit green fluorescence with a maximum at 453 nm, while others show blue fluorescence with a maximum at 410 nm and quantum yields of 0.21. icm.edu.pl

Compound System Emission Color Emission Max (λem) Quantum Yield (ΦF) Reference
Benzofuro[2,3-a]carbazole derivative--0.320 rsc.org
Unspecified carbazole derivativeGreen453 nm- icm.edu.pl
Unspecified carbazole derivativeBlue410 nm0.21 icm.edu.pl

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

The photophysical characteristics of this compound and its derivatives are significantly influenced by intramolecular charge transfer (ICT) phenomena. In these systems, the carbazole moiety typically functions as the electron-donating unit, while the extended π-conjugated naphthyl group acts as the electron-accepting part. This inherent donor-acceptor (D-A) architecture is fundamental to their electronic properties. ias.ac.inresearchgate.net

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is generally localized on the electron-rich carbazole segment, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the electron-deficient naphthoquinoxaline-like acceptor segment. ias.ac.in This charge redistribution from the donor to the acceptor moiety creates a charge-separated excited state. The energy of this ICT transition is observable in the electronic absorption spectra, often as a distinct band at a longer wavelength. ias.ac.inresearchgate.net

The nature of the solvent can strongly influence the ICT process. In studies of related carbazole-based chromophores, a hypsochromic shift (a shift to shorter wavelengths) of the ICT band is observed with increasing solvent polarity. rsc.org This behavior is characteristic of twisted intramolecular charge transfer (TICT) states, where the molecule undergoes a geometric relaxation in the excited state, leading to a more polarized state that is stabilized by polar solvents. In some cases, a new, weak absorption band may appear in highly polar solvents, which can be attributed to the formation of a zwitterionic structure resulting from a complete electron transfer. rsc.org The structure of carbazole-fused derivatives has a significant impact on their fluorescence properties, which are closely linked to the efficiency of the ICT process. acs.orgacs.orgresearchgate.net

Solid-State Structural Analysis

The solid-state arrangement of this compound systems is crucial for understanding their material properties, particularly for applications in organic electronics where intermolecular interactions govern charge transport.

Derivatives of naphthocarbazole and other fused carbazole systems typically exhibit a largely planar and rigid molecular structure. beilstein-journals.orgasianpubs.org For instance, the crystal structure of 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, an analogue, shows that the pentacyclic core is almost coplanar. beilstein-journals.org This planarity facilitates close packing in the solid state.

Table 1: Representative Crystallographic Data for Related Carbazole Derivatives

CompoundCrystal SystemSpace GroupKey InteractionsReference
7-(4-chlorophenyl)-5-methyl-12-(phenylsulfonyl)-12H-naphtho[1,2-b]carbazoleMonoclinicP21/nC-H···O, C-H···Cl, C-H···π asianpubs.org
7-ethyl-5-methyl-12-(phenylsulfonyl)-12H-naphtho[1,2-b]carbazoleTriclinicP-1C-H···O, C-H···π asianpubs.org
5,8,14-tributyldiindolo[3,2-b;2′,3′-h]carbazoleTrigonalR-3π-π stacking, C-H···π nih.gov
Dibenzo[d,d′]naphtho[2,3-b:6,7-b′]disiloleMonoclinicP21/cC-H(aromatic)···π mdpi.com

Powder X-ray Diffraction (PXRD) is a powerful and essential technique for the structural characterization of polycrystalline materials, especially when large single crystals suitable for SCXRD are difficult to obtain. nih.gov This method is valuable for identifying the crystalline phase and determining the unit cell parameters of novel carbazole derivatives. nih.govresearchgate.net

In a typical PXRD analysis, the diffraction pattern of a powdered sample is recorded. This pattern serves as a unique fingerprint for a specific crystalline phase. By indexing the diffraction peaks, it is possible to determine the crystal system (e.g., monoclinic, trigonal) and the dimensions of the unit cell. nih.gov For example, the structure of a complex N-alkylated diindolocarbazole derivative was successfully solved using laboratory PXRD data, revealing a trigonal structure with a large unit cell volume. nih.gov

Furthermore, a detailed analysis of the PXRD data can provide insights into the molecular packing. By comparing the experimental powder pattern with a pattern calculated from a model structure, the crystal structure can be refined. This allows for the analysis of intermolecular interactions, such as the π–π stacking distances and centroid-to-centroid distances between aromatic rings, which are critical for evaluating the potential of these materials in organic electronic devices. nih.gov

Electrochemical Characterization

Electrochemical methods are vital for probing the redox behavior of this compound systems and for determining their frontier molecular orbital (FMO) energy levels, namely the HOMO and LUMO. These parameters are essential for designing and evaluating materials for optoelectronic applications. ias.ac.inacs.org

Cyclic Voltammetry (CV) is the most common technique used to investigate the electrochemical properties of these compounds. ias.ac.inacs.org A CV experiment measures the current response of a material to a triangular potential sweep. The resulting voltammogram reveals the oxidation and reduction potentials of the molecule.

For donor-acceptor molecules like naphthocarbazoles, the CV typically shows at least one oxidation wave and one reduction wave. The oxidation process, corresponding to the removal of an electron, is generally associated with the electron-donating carbazole or indole (B1671886) unit. ias.ac.in The reduction process, involving the addition of an electron, is typically attributed to the electron-accepting naphtho-fused quinone or quinoxaline-like segment. ias.ac.in The reversibility of these redox processes provides information about the stability of the generated radical cations and anions. acs.org

From the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks, the HOMO and LUMO energy levels can be estimated using empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. ias.ac.inacs.org The HOMO-LUMO gap, which is a key parameter determining the electronic and optical properties of the material, can then be calculated from these values. Studies on related indolo[2,3-b]quinoxaline derivatives show that they possess low-lying LUMO energy levels (e.g., -3.29 to -3.43 eV), which is a desirable characteristic for n-type (electron-transporting) materials in organic electronics. ias.ac.in

Table 2: Representative Electrochemical Data for Related Carbazole and Fused Heterocyclic Systems

Compound FamilyHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Reference
Indolo[2,3-b]quinoxaline Derivatives-6.51 to -6.68-3.29 to -3.423.19 to 3.26 ias.ac.in
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives-4.88 to -5.57-3.37 to -3.481.39 to 2.20 researchgate.net
Benzonaphthophosphoindoles-5.68 to -6.01-1.78 to -2.083.60 to 3.95 beilstein-journals.org
Naphthocarbazole Photocatalysts (Excited State)E*ox = -1.9 V to -2.07 V vs. SCE rsc.org

Note: Energy levels are highly dependent on the specific molecular structure, substituents, and experimental conditions.

Differential Pulse Voltammetry (DPV) is another electrochemical technique frequently used alongside CV to characterize redox properties. ias.ac.inbeilstein-journals.org In DPV, the potential is scanned with a series of regular voltage pulses superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential.

This method offers several advantages over standard CV. DPV can provide enhanced sensitivity and better resolution of closely spaced redox peaks, as it effectively discriminates against the background charging current. nih.gov This often allows for a more accurate determination of peak potentials. beilstein-journals.org In the study of some fluorophores, the HOMO energy level was determined from the peak potential obtained via DPV. beilstein-journals.org The technique is particularly useful for providing detailed insights into the oxidation and reduction behavior of chromophores, complementing the data obtained from CV to build a comprehensive electrochemical profile. chemrxiv.org

Theoretical and Computational Investigations of 5h Naphtho 2,3 B Carbazole Electronic and Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure, spectroscopic properties, and reactivity of complex organic molecules like naphthocarbazoles. beilstein-journals.orgrsc.org These methods allow for a detailed understanding of the ground and excited state properties that are crucial for materials science. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.org TD-DFT calculations can accurately predict various excited-state properties, including absorption and emission energies, which are fundamental to understanding the photophysics of fluorescent molecules. rsc.orgresearchgate.net

TD-DFT is a powerful tool for predicting the optical absorption and emission spectra of molecules. rsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate the UV-visible absorption spectrum. Studies on various indolocarbazole derivatives have shown a reasonable agreement between TD-DFT calculated vertical transition energies and the experimentally observed absorption and fluorescence bands. acs.org

For many carbazole (B46965) derivatives, the lowest energy singlet excited state (S1) is often weakly allowed, meaning the electronic transition from the ground state (S0) to S1 has a low oscillator strength. acs.org In contrast, the transition to the second excited state (S2) frequently possesses a much larger oscillator strength, leading to a more intense absorption band at a higher energy. acs.org For example, in a D-A-D type molecule with a naphthothiadiazole core, TD-DFT calculations attributed a weak, lower-energy absorption peak to an intramolecular charge-transfer (ICT) transition, while more intense peaks at higher energies were assigned to π–π* transitions of the conjugated backbone. beilstein-journals.org

CompoundCalculated λmax (nm) (Method)Experimental λmax (nm)Source(s)
Benzo[f]naphtho[2,3-b]phosphoindole-362 beilstein-journals.org
Phosphine (B1218219) oxide derivative-336 beilstein-journals.org
TPECNz (D-A-D fluorophore)-508 (ICT) beilstein-journals.org

Beyond predicting spectra, TD-DFT provides profound insights into the underlying photophysical mechanisms, such as intramolecular charge transfer (ICT), fluorescence, and non-radiative decay pathways. beilstein-journals.orgrsc.org

For instance, TD-DFT calculations can elucidate the nature of excited states. In molecules with donor and acceptor moieties, TD-DFT can confirm and characterize ICT states. The degree of spatial overlap between the involved orbitals (e.g., HOMO and LUMO) can indicate the strength of the electronic coupling. A twisted configuration between donor and acceptor units can lead to weak electronic coupling and distinct ICT absorption bands. beilstein-journals.org

Furthermore, TD-DFT can help explain why some molecules are highly fluorescent while others are not. In a study of a benzo[f]naphtho[2,3-b]phosphoindole sulfide, TD-DFT calculations revealed that the lowest energy transition (S0 → S1) was primarily a dipole-forbidden lone pair-to-π* transition. beilstein-journals.orgnih.gov This forbidden nature explains the compound's lack of fluorescence, as the molecule cannot efficiently absorb or emit light from its lowest excited state. beilstein-journals.orgnih.gov By providing such detailed information, TD-DFT is crucial for the rational design of new functional materials with tailored photophysical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful tool to understand the dynamic behavior of molecules, offering insights into their flexibility and interactions at an atomic level.

Conformational Analysis and Flexibility of 5H-Naphtho[2,3-b]carbazole Derivatives

The conformational landscape of this compound derivatives is crucial for determining their physical and electronic properties. The core naphthocarbazole unit is largely planar, but the introduction of substituents can lead to various conformations.

For instance, in studies of related carbazole derivatives, the introduction of bulky groups can induce torsional strain and lead to non-planar geometries. acs.org The flexibility of these systems is often investigated by monitoring key dihedral angles over the course of an MD simulation. For example, the planarity of the carbazole ring system can be influenced by the nature and position of substituents. In the case of 5-dodecyl-5H-naphtho[2,3-b]carbazole-7,12-dione, the long alkyl chain enhances solubility, which suggests a degree of flexibility that influences its interaction with solvents. researchgate.net

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

In the solid state and in concentrated solutions, this compound and its derivatives exhibit aggregation behavior driven by non-covalent interactions. These interactions, including π-π stacking, van der Waals forces, and hydrogen bonding (if suitable functional groups are present), are critical in determining the morphology and electronic properties of materials derived from these compounds.

MD simulations can model these aggregation processes. For example, simulations of related organic semiconductors have shown that the introduction of long alkyl chains can facilitate intermolecular interactions in the condensed phase, potentially enhancing charge mobility. acs.org The aggregation of these molecules can lead to the formation of ordered structures, which is a key aspect of crystal engineering and the design of organic electronic devices.

Computational Crystallography and Structure Prediction

Computational crystallography combines quantum mechanical calculations with crystallographic principles to predict and analyze crystal structures. For this compound and its analogues, these methods are invaluable for understanding polymorphism and designing materials with desired solid-state properties.

X-ray crystallography has been used to determine the crystal structures of several carbazole derivatives. For example, the crystal structure of a hexahydropyrimidine-fused 1,4-naphthoquinone (B94277) derivative revealed a half-boat conformation for the nitrogen-containing ring. beilstein-journals.orgd-nb.info In another study, the crystal structure of 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, a phosphorus analogue, showed a nearly coplanar pentacyclic skeleton. nih.gov These experimental structures provide excellent benchmarks for computational prediction methods.

Computational approaches can predict crystal packing and lattice energies, helping to identify the most stable polymorphs. This is crucial as different crystal forms can have vastly different electronic properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are frequently employed to predict spectroscopic properties, such as NMR chemical shifts, and UV-Vis and fluorescence spectra. These predictions are then compared with experimental data to validate the computational models and provide a deeper understanding of the electronic structure.

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption and emission spectra. For example, TD-DFT calculations have been used to understand the photophysical properties of silole- and phosphole-fused polycyclic aromatic compounds, showing good agreement with experimental absorption maxima. mdpi.com The calculated frontier molecular orbitals (HOMO and LUMO) help to explain the nature of electronic transitions. mdpi.comresearchgate.net

NMR spectroscopy is another area where computational predictions are valuable. Chemical shifts are sensitive to the local electronic environment and molecular conformation, making them a good parameter for validating computed structures. researchgate.net

Computational Approaches for Material Design and Property Prediction

The insights gained from theoretical and computational studies are instrumental in the rational design of new materials based on the this compound scaffold. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect the material's properties.

For instance, computational screening can be used to identify derivatives with optimized electronic properties, such as a smaller HOMO-LUMO gap for red-shifted absorption and emission, or specific energy level alignments for efficient charge injection and transport in organic electronic devices. acs.orgresearchgate.net The design of novel donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3-f]quinoxaline core has been guided by theoretical studies to target n-type materials for organic electronics. researchgate.net Similarly, computational studies have been used to design carbazole-based hosts for thermally activated delayed fluorescence (TADF) emitters with improved efficiency and lifetime. rsc.org

The following table summarizes some of the key computational parameters and their relevance in material design.

Computational ParameterRelevance to Material Properties
HOMO/LUMO Energy Levels Determines charge injection/extraction barriers, and the open-circuit voltage in solar cells. acs.orgresearchgate.net
HOMO-LUMO Gap Correlates with the optical absorption and emission wavelengths. researchgate.net
Ionization Potential & Electron Affinity Relates to the stability of the material against oxidation and reduction. chemeo.com
Reorganization Energy Influences charge transport mobility in organic semiconductors.
Conformational Flexibility Affects film morphology and solid-state packing. beilstein-journals.orgd-nb.info

Exploration of 5h Naphtho 2,3 B Carbazole and Derivative Applications in Advanced Materials Science

Organic Electronics

Derivatives of 5H-Naphtho[2,3-b]carbazole and related fused-ring systems like indolocarbazole and indenocarbazole are extensively utilized in organic electronics. Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is beneficial for charge transport. Furthermore, the carbazole (B46965) nitrogen atom and the extended aromatic system allow for facile tuning of their frontier molecular orbital (HOMO/LUMO) energy levels through chemical modification, making them versatile for various electronic applications. nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives are critical for achieving high efficiency and operational stability. rsc.org They are employed in multiple roles within the device architecture, including as host materials in the emissive layer and as hole transport materials.

The high triplet energy of carbazole-based molecules makes them excellent host materials for phosphorescent emitters, which can harness both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. mdpi.com Fused-ring carbazole derivatives, with their rigid structures and good thermal stability, are particularly advantageous. rsc.org

Bipolar host materials, which possess both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties, are crucial for creating a balanced charge injection and transport environment within the emitting layer (EML). This balance minimizes exciton quenching and enhances device efficiency. nih.govresearchgate.net Derivatives incorporating the carbazole unit as the donor and moieties like benzimidazole, triazine, or dibenzothiophene dioxide as the acceptor have been developed. mdpi.comnih.govresearchgate.net For instance, new indolocarbazole-triazine derivatives have been synthesized as bipolar host materials for red phosphorescent OLEDs, achieving an external quantum efficiency (EQE) of up to 13.7%. mdpi.com Another study on a dibenzothiophene dioxide-benzofurocarbazole bipolar host (DBT-INFUR) reported a maximum EQE of 16.5% for yellow phosphorescent OLEDs and 12.44% for red phosphorescent OLEDs. researchgate.net

Carbazole derivatives also function directly as emitters, particularly for deep-blue emission, which is crucial for full-color displays. rsc.orgnih.gov By designing bipolar molecules with a carbazole donor, an imidazole acceptor, and a π-bridge, researchers have created efficient deep-blue emitters. An OLED using a BCzB-PPI emitter achieved deep-blue electroluminescence with a maximum EQE of 4.43% and a maximum luminance of 11,364 cd/m². nih.gov

Table 1: Performance of OLEDs Utilizing Fused-Ring Carbazole Derivatives as Host Materials

Host Material DesignationDopant/EmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Emission Color
2TRZ-TP-ICz mdpi.comRed Phosphor9.92-13.7Red
DBT-INFUR researchgate.netYellow Phosphor41.07-16.5Yellow
DBT-INFUR researchgate.netRed Phosphor--12.44Red
o-CbzBiz nih.gov4CzIPN (TADF)52.941.616.7Greenish-Blue
m-CbzBiz nih.gov4CzIPN (TADF)41.727.913.2Greenish-Blue

The inherent electron-rich nature and high hole mobility of the carbazole moiety make its derivatives excellent Hole Transport Materials (HTMs). nih.gov In an OLED stack, the HTM facilitates the efficient injection of holes from the anode and their transport to the emissive layer, ensuring balanced charge recombination. Fused-ring systems like indolo[3,2-b]carbazole have been investigated for this purpose. By modifying the core structure, for example by adding octylbenzene groups, hole mobilities as high as 0.22 cm²V⁻¹s⁻¹ have been achieved in organic field-effect transistors (OFETs), indicating their strong potential as HTMs in OLEDs. rsc.org

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are pivotal in the development of organic solar cells, including bulk heterojunction OPVs and DSSCs, due to their strong light-harvesting capabilities and efficient charge transport properties. nih.gov

In OPV devices, the active layer typically consists of a blend of an electron donor and an electron acceptor material. Carbazole-based polymers and small molecules, with their strong electron-donating character, are frequently used as the donor component. nih.gov Naphthodithiophene-based polymers, which share a similar fused-ring aromatic structure, have been developed as donor materials, demonstrating the potential of extended fused systems in OPV applications. researchgate.net The design of nonfullerene acceptors is also a critical area of research, and compounds based on units like naphtho[1,2-c:5,6-c′]bis chemeo.comresearchgate.netbldpharm.comthiadiazole (NTz) have shown promise, achieving power conversion efficiencies (PCE) of 2.81% when paired with the donor polymer P3HT. researchgate.net

In the context of perovskite solar cells (PSCs), which share some operational principles with DSSCs, carbazole derivatives have emerged as highly effective and stable Hole Transport Materials (HTMs), representing a promising alternative to the commonly used but expensive spiro-OMeTAD. nih.govnih.gov A low-cost carbazole-based HTM enabled a PSC to reach a high PCE of 17.8%, comparable to the 18.6% achieved with spiro-OMeTAD. nih.gov Similarly, HTMs constructed with a methoxy-free indeno[1,2-b]carbazole donor group have yielded PSCs with efficiencies over 20% and superior long-term stability. nih.gov

Table 2: Photovoltaic Performance of Solar Cells Using Fused-Ring Carbazole Derivatives

Device TypeCarbazole Derivative RoleDerivative Name/ClassPCE (%)Jsc (mA/cm²)Voc (V)FF
DSSC researchgate.netSensitizerCAR-TPA2.12---
DSSC researchgate.netSensitizerCAR-THIOHX1.83---
DSSC nih.govSensitizerCFT1 (indeno[2,1-b]carbazole)5.9712.340.710.68
Perovskite SC rsc.orgHTMSGT-40514.79---
Perovskite SC nih.govHTM1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole17.8---
Perovskite SC nih.govHTMM129 (indeno[1,2-b]carbazole)>20.0---

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is critically dependent on the charge transport characteristics of the organic semiconductor layer. The extended π-conjugation and inherent charge-carrying capabilities of carbazole-based molecules make them excellent candidates for this application. While direct studies on this compound are emerging, research on structurally similar indolo[3,2-b]carbazole derivatives provides significant insights into the potential of this class of materials.

Semiconductor Layer Performance and Charge Mobility

The charge mobility (µ) of an organic semiconductor is a key metric for OFET performance, indicating how efficiently charge carriers (holes or electrons) move through the material. The molecular structure, particularly the degree of π-orbital overlap between adjacent molecules in the solid state, plays a crucial role in determining charge mobility. The planar and extended aromatic structure of this compound is expected to facilitate strong intermolecular π-π stacking, a prerequisite for efficient charge transport.

Research on related indolo[3,2-b]carbazole derivatives has demonstrated impressive hole mobilities. For instance, the introduction of various substituent groups at different positions on the carbazole core can significantly influence the molecular packing and, consequently, the charge transport properties. Derivatives of indolo[3,2-b]carbazole have achieved hole mobilities as high as 0.22 cm²/Vs with high on/off ratios, indicating excellent switching characteristics for transistor applications. rsc.orgresearchgate.net Further extension of the π-conjugated system in such molecules has led to even higher carrier mobilities, reaching up to 1.5 cm²/Vs in single-crystal devices. researchgate.net These findings suggest that derivatives of this compound, with their even larger aromatic system, hold significant promise for achieving high-performance p-type organic semiconductors.

Table 1: Charge Mobility of Selected Carbazole-Based Derivatives in OFETs

CompoundHole Mobility (µh) [cm²/Vs]On/Off RatioReference
Indolo[3,2-b]carbazole Derivative 10.22~10⁵ rsc.org
π-extended Indolocarbazole Derivative1.5- researchgate.net

Note: Data for structurally related compounds are presented to indicate the potential of this compound derivatives.

Advanced Functional Materials

Beyond transistors, the unique electronic and optical properties of this compound derivatives make them suitable for a range of advanced functional materials, including chemical sensors and electrochromic devices.

Chemical Sensors and Biosensors

The electron-rich nature of the carbazole nitrogen atom and the fluorescent properties of the extended aromatic system in this compound make its derivatives excellent candidates for the development of chemical and biological sensors.

The primary sensing mechanisms for carbazole-based sensors often involve fluorescence modulation, such as quenching or enhancement, upon interaction with a specific analyte. The lone pair of electrons on the carbazole nitrogen can act as a binding site for metal ions or other electron-deficient species. This interaction can alter the electronic structure of the molecule, leading to a detectable change in its fluorescence emission. comu.edu.trnih.gov

For instance, a carbazole-based Schiff base has been shown to be a highly selective fluorescent "turn-on" sensor for Al(III) ions. The chelation of the aluminum ion with the sensor molecule enhances the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). comu.edu.trresearchgate.net Similarly, other carbazole derivatives have been designed to selectively detect ions like Fe(III) and Cu(II) through fluorescence quenching or enhancement. nih.gov

Selectivity is a critical aspect of sensor design. By strategically modifying the this compound core with specific functional groups, it is possible to create tailored binding pockets that exhibit high affinity for a particular target analyte. This molecular design approach can minimize interference from other species and enhance the sensor's selectivity. The extended π-system of the naphthocarbazole core can also be leveraged to develop sensors that operate via mechanisms like photoinduced electron transfer (PET), where the analyte modulates the transfer of an electron from the excited fluorophore, leading to a change in fluorescence.

Table 2: Examples of Carbazole-Based Fluorescent Chemosensors

Sensor TypeAnalyte DetectedSensing MechanismLimit of Detection (LOD)Reference
Carbazole-based Schiff baseAl(III)Chelation-Enhanced Fluorescence2.59 x 10⁻⁷ M comu.edu.trresearchgate.net
Carbazole-based Schiff baseFe(III)Fluorescence Quenching4.23 x 10⁻⁶ M nih.gov
Carbazole-based Schiff baseCu(II)Fluorescence Enhancement5.67 x 10⁻⁶ M nih.gov

Note: These examples illustrate the potential sensing applications of the this compound scaffold.

Electrochromic Materials

Electrochromic materials are compounds that can reversibly change their optical properties, such as color, in response to an applied electrical potential. The ability of this compound to undergo stable and reversible redox processes makes its polymeric derivatives highly promising for electrochromic applications.

The electrochromic behavior of carbazole-containing polymers stems from the reversible oxidation and reduction of the carbazole units within the polymer backbone. In its neutral state, the polymer typically has a specific color. Upon the application of an oxidizing potential, the carbazole moieties lose electrons to form radical cations (polarons) and subsequently dications (bipolarons). These changes in the electronic structure lead to the formation of new absorption bands in the visible and near-infrared regions, resulting in a distinct color change. The process is reversible, and the polymer returns to its original color when a reducing potential is applied. nih.govmdpi.comrsc.org

Polymers incorporating the this compound unit are expected to exhibit rich electrochromic behavior. The extended conjugation of the naphthocarbazole core would likely lead to materials with low oxidation potentials and a wide range of accessible colors. For example, various carbazole-based polymers have been shown to switch between transparent or lightly colored neutral states and deeply colored oxidized states, spanning colors from yellow and green to blue and gray. mdpi.comrsc.org

The performance of an electrochromic device is characterized by its switching speed, coloration efficiency (the change in optical density per unit of injected charge), and cycling stability. Research on related carbazole polymers has demonstrated fast switching times, often in the sub-second range, and good stability over thousands of switching cycles. nih.gov The rigid and planar nature of the this compound unit is anticipated to contribute positively to the stability and performance of electrochromic polymers derived from it.

Table 3: Electrochromic Properties of Carbazole-Containing Polymers

Polymer SystemColor in Neutral StateColor in Oxidized State(s)Switching Time (Coloring)Reference
PDPPCz36Dark Blue-0.4 s (VIS), 0.7 s (NIR) nih.gov
P(DTC-co-TF2)/PEDOT-PSS ECDDark YellowYellowish-green, Gray< 0.6 s mdpi.com
P(NO₂-3Cz)Pale YellowYellow-green, Blue- rsc.org
P(NH₂-3Cz)ColorlessPale Green, Blue- rsc.org

Note: This table provides examples of the electrochromic performance of various carbazole-based polymers, indicating the potential of this compound-based systems.

Optical Materials with Tunable Photophysical Properties

The strategic modification of the this compound framework allows for the fine-tuning of its photophysical properties, making it a versatile scaffold for the development of advanced optical materials. Key to this tunability is the targeted alteration of its electronic structure through π-extension and heteroatom substitution. These modifications directly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby systematically altering the absorption and emission characteristics of the resulting derivatives.

Impact of π-Extension and Heteroatom Substitution on Optical Response

The optical and electronic properties of this compound derivatives can be rationally designed and synthesized by controlling the extent of the π-conjugated system and by introducing heteroatoms into the molecular backbone. These structural changes provide a powerful means to manipulate the material's interaction with light.

π-Extension:

The extension of the π-conjugated system in the this compound core, for instance by the annulation of additional benzene (B151609) rings to form structures like 6H-dibenzo[b,h]carbazole, leads to a significant red-shift in both the absorption (λmax) and emission (λem) spectra. This bathochromic shift is a direct consequence of a reduction in the HOMO-LUMO gap with increasing conjugation length. The more delocalized π-electron system in the extended framework stabilizes the excited state, thus requiring less energy for the electronic transition.

For example, a study on 6H-dibenzo[b,h]carbazole revealed a notable red-shift in its optical properties compared to the simpler 9H-carbazole unit researchgate.net. This demonstrates that linear annulation is an effective strategy for tuning the emission color from the blue to the green region of the spectrum. The photophysical properties of such π-extended systems can be further modulated by N-substitution, which can influence the electron density distribution within the molecule.

Interactive Data Table: Photophysical Properties of π-Extended Naphthocarbazole Derivatives

Compoundλmax (nm)λem (nm)Solvent
6H-Dibenzo[b,h]carbazole340430-460CHCl3
N-Substituted derivativesVariesVariesCHCl3

Note: The data for N-substituted derivatives show a range as their specific absorption and emission maxima depend on the nature of the substituent.

Heteroatom Substitution:

The introduction of heteroatoms, such as phosphorus, into the naphthocarbazole skeleton offers another effective route to tailor the material's photophysical response. Replacing the nitrogen atom with a phosphorus atom to create a benzo[f]naphtho[2,3-b]phosphoindole system significantly alters the electronic and optical properties. The phosphorus atom's d-orbitals can participate in the π-conjugation, and its chemical reactivity allows for a variety of modifications at the phosphorus center.

Research on 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole and its derivatives has shown that the photoluminescence can be systematically tuned. For instance, conversion of the trivalent phosphorus to a tetravalent phosphine (B1218219) oxide, a phospholium salt, or a borane complex leads to distinct changes in the emission wavelength and quantum yield. Specifically, phosphine oxide, phospholium salt, and borane complex derivatives of benzo[f]naphtho[2,3-b]phosphoindole exhibit blue fluorescence, with emission maxima ranging from 395 to 426 nm nih.govbeilstein-journals.org. The P-methylated cation, in particular, was found to have the longest emission wavelength and the highest quantum yield among the studied derivatives nih.govbeilstein-journals.org.

These modifications influence the electron deficiency of the phosphorus center, which in turn lowers the π and π* energy levels compared to the parent phosphole researchgate.net. This demonstrates the potential for fine-tuning the emission color and efficiency through chemical modification of the heteroatom.

Interactive Data Table: Photophysical Properties of Heteroatom-Substituted Naphthocarbazole Analogues

Compoundλmax (nm)λem (nm)Quantum Yield (ΦF)Solvent
6-Phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole362--CHCl3
Phosphine Oxide Derivative~360395-CHCl3
Phospholium Triflate Derivative~360426-CHCl3
Borane Complex Derivative~360400-CHCl3

Note: The quantum yield data for some derivatives were not specified in the cited sources.

Mechanistic Biological Investigations of 5h Naphtho 2,3 B Carbazole and Analogues

In Vitro Assessment of Biological Activities

Cellular Anti-proliferative Activity Studies (General Cellular Response, excluding specific cell lines data)

Derivatives of the carbazole (B46965) scaffold, the core of 5H-naphtho[2,3-b]carbazole, have consistently demonstrated potent anti-proliferative and cytotoxic effects across a range of cancer cell models. mdpi.comnih.gov The general cellular response to these compounds is characterized by a significant inhibition of cell growth and a reduction in the ability of cancer cells to form colonies. nih.gov

Table 1: General Cellular Anti-proliferative Activities of Carbazole Analogues

ActivityObservationReferences
Inhibition of Cell GrowthCarbazole derivatives consistently demonstrate a reduction in cancer cell viability. mdpi.comnih.gov
Inhibition of Colony FormationTreatment with carbazole analogues significantly reduces the number of colony-forming cells. nih.gov
General CytotoxicityThe carbazole scaffold is a key structural motif in many molecules with cytotoxic properties. nih.gov

Mechanistic Studies on Interaction with Biological Targets

The anti-proliferative activity of this compound and its analogues can be attributed to their interaction with several key biological targets. These interactions disrupt essential cellular processes, ultimately leading to a halt in cell proliferation and, in many cases, cell death.

The planar aromatic structure of carbazole derivatives is a strong indicator of their potential to act as DNA intercalating agents. mdpi.com This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix. Ellipticine, a well-known alkaloid with a carbazole nucleus, is a classic example of a DNA intercalating agent. mdpi.com The interaction of these compounds with DNA can be studied using various spectroscopic techniques. For instance, UV-Vis absorption spectroscopy can reveal changes in the spectral properties of the compound upon binding to DNA, such as hypochromism (a decrease in absorbance intensity) and bathochromic shifts (a shift to longer wavelengths), which are characteristic of intercalation. ucl.ac.uk

DNA topoisomerases are crucial enzymes involved in managing the topological state of DNA during replication, transcription, and chromosome segregation. mdpi.comnih.gov Both topoisomerase I (Topo I) and topoisomerase II (Topo II) are validated targets for anticancer drugs. mdpi.com Carbazole derivatives have been extensively investigated as inhibitors of these enzymes. mdpi.comnih.govresearchgate.net

Studies have shown that certain carbazole analogues can inhibit both Topo I and Topo II. mdpi.com The inhibition of Topo II can occur through different mechanisms. Some compounds act as catalytic inhibitors, interfering with the enzyme's ability to relax supercoiled DNA without stabilizing the DNA-enzyme cleavage complex. nih.govresearchgate.net This is in contrast to Topo II poisons, which trap the enzyme in a covalent complex with DNA, leading to double-strand breaks. Research on some palindromic carbazole derivatives has indicated that they function as catalytic inhibitors of Topo II and are not Topo II poisons. nih.gov The inhibitory activity is often concentration-dependent. nih.gov

Table 2: Inhibition of DNA Topoisomerases by Carbazole Analogues

EnzymeMechanism of InhibitionReferences
Topoisomerase IInhibition of supercoiled DNA relaxation activity. mdpi.com
Topoisomerase IICatalytic inhibition of DNA relaxation and decatenation activity. Some analogues are not Topo II poisons. nih.govresearchgate.net

G-quadruplexes (G4) are secondary structures formed in guanine-rich nucleic acid sequences, which are found in regions of the genome such as telomeres and gene promoters. ucl.ac.uknih.govnih.gov The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and regulate gene expression, making G4 structures attractive targets for anticancer drug development. nih.govnih.gov

The carbazole scaffold has been identified as a promising framework for designing G4-binding ligands. nih.govnih.gov Spectroscopic studies, including UV-Vis, fluorescence, and circular dichroism (CD), have demonstrated that carbazole derivatives can interact with and stabilize G-quadruplexes. ucl.ac.uknih.gov These ligands can bind to G4 structures with high affinity, often through end-stacking interactions with the terminal G-tetrads. ucl.ac.uknih.gov The binding stoichiometry can vary, with some carbazole ligands binding to G-quadruplex DNA in a 2:1 ratio. nih.gov Notably, some carbazole derivatives have shown the ability to stabilize the G-quadruplex formed in the promoter region of the anti-apoptotic gene Bcl-2. ucl.ac.uk

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. free.frnih.govfrontiersin.org The balance between these opposing factions determines the cell's fate. free.frresearchgate.net

Carbazole-containing compounds have been shown to induce apoptosis. nih.gov One of the mechanisms by which they can achieve this is by influencing the activity of the Bcl-2 family proteins. For instance, by stabilizing the G-quadruplex in the Bcl-2 promoter, as mentioned previously, they can downregulate the expression of the anti-apoptotic Bcl-2 protein. ucl.ac.uk Furthermore, some naphthoquinone-thiazolopyrimidine hybrids, which share structural similarities with aspects of this compound, have been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis. nih.gov The BH3-only proteins act as sensors of cellular stress and can trigger apoptosis by binding to and inhibiting the anti-apoptotic Bcl-2 proteins or by directly activating the pro-apoptotic members. nih.govfrontiersin.orgnih.gov Small molecules that mimic the action of BH3-only proteins (BH3-mimetics) are a promising class of anticancer agents. The ability of carbazole derivatives to modulate the Bcl-2 protein network suggests their potential to function in a manner that promotes the apoptotic cascade.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a key mechanism for inducing cell cycle arrest and apoptosis, making tubulin a significant target in cancer therapy. Microtubule-destabilizing agents, such as colchicine, function by inhibiting the polymerization of αβ-tubulin heterodimers. mdpi.com The therapeutic potential of various heterocyclic compounds, including carbazole derivatives, has been explored for their ability to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin. mdpi.commdpi.com

While direct experimental data on the tubulin polymerization inhibition of this compound is not extensively documented in publicly available literature, the activity of analogous compounds provides insight into the potential efficacy of this scaffold. For instance, various synthetic heterocycles have demonstrated potent inhibition of tubulin assembly. nih.gov Studies on arylthioindoles and other complex heterocyclic systems have reported IC50 values for tubulin polymerization inhibition in the low micromolar range. For example, certain arylthioindole derivatives inhibit tubulin polymerization with IC50 values of 2.0 µM and 4.5 µM. mdpi.com Similarly, a cis-stilbene-1,2,3-triazole congener was found to have a significant tubulin polymerization inhibition activity with an IC50 value of 4.51 μM. rsc.org Another compound, PST-3, a novel microtubule inhibitor, demonstrated a concentration-dependent inhibition of tubulin polymerization with an IC50 of 5.31 µM, comparable to colchicine's IC50 of 4.25 µM under the same conditions. nih.gov These findings suggest that the rigid, polycyclic aromatic structure of this compound is a promising candidate for interaction with the colchicine binding site and subsequent inhibition of microtubule formation.

Inhibitory Activity of Various Heterocyclic Compounds on Tubulin Polymerization
Compound Class/NameIC50 (µM)Reference
Arylthioindole Derivative 242.0 mdpi.com
Arylthioindole Derivative 254.5 mdpi.com
cis-Stilbene-1,2,3-triazole Congener 9j4.51 rsc.org
PST-35.31 nih.gov
Colchicine (Reference)4.25 nih.gov
5-amino-1H-1,2,4-triazole analogue IIa9.4 nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Structural Modifications on Mechanistic Biological Effects

The biological activity of carbazole-based compounds is highly dependent on their structural features. Structure-activity relationship (SAR) studies on related scaffolds reveal key determinants for potent bioactivity. For the closely related 5H-benzo[b]carbazole series, it was discovered that the presence of a quinonoid substructure in one of the rings leads to a significant increase in antitumor activity. nih.gov Furthermore, the position and nature of substituents play a crucial role. A hydroxyl group at the 2-position was found to enhance activity, whereas 2-acetoxy, 2-methoxy, or unsubstituted derivatives showed decreased potency or were inactive. nih.gov

Extrapolating from these findings and SAR studies of other tubulin inhibitors, modifications to the this compound scaffold would be expected to significantly impact its tubulin polymerization inhibition.

Substitution on the Carbazole Nitrogen: The hydrogen at the 5-position (the carbazole nitrogen) is a potential site for modification. Alkylation or arylation at this position could influence the molecule's planarity, solubility, and hydrogen-bonding capacity within the target binding pocket.

Substitution on the Aromatic Rings: Introducing substituents such as hydroxyl, methoxy (B1213986), or halogens onto the naphthyl or phenyl rings could modulate the electronic properties and steric profile of the molecule. For many colchicine site inhibitors, a 3,4,5-trimethoxyphenyl group is highly beneficial for tubulin interaction. mdpi.com This suggests that strategic placement of methoxy groups on the this compound core could enhance its binding affinity.

Planarity and Aromaticity: The extended, planar aromatic system of the naphthocarbazole core is likely essential for π-π stacking interactions within the hydrophobic regions of the tubulin binding site. Modifications that disrupt this planarity would likely lead to a decrease in activity.

Identification of Pharmacophoric Features for Target Binding

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to bind to a specific biological target. For inhibitors targeting the colchicine binding site of tubulin, several key pharmacophoric features have been identified through computational studies. nih.govnih.gov A typical pharmacophore model for this site includes hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound and established pharmacophore models for colchicine site inhibitors, the following features can be identified as potentially critical for its binding to tubulin:

Aromatic/Hydrophobic Regions: The fused polycyclic structure, comprising the naphthalene (B1677914) and carbazole ring systems, provides a large, rigid, and hydrophobic surface. This region is likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The aromatic nature of these rings is crucial for potential π-π stacking interactions with residues like tyrosine and phenylalanine. nih.gov

Hydrogen Bond Acceptor/Donor: The nitrogen atom within the carbazole ring (at position 5) can act as a hydrogen bond donor. This feature could form a critical hydrogen bond with an acceptor residue in the binding site, such as the carbonyl oxygen of a peptide backbone. nih.gov

A generalized pharmacophore model for colchicine site inhibitors often includes one hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. nih.gov The this compound scaffold fits this model well, with its extensive aromatic system fulfilling the aromatic and hydrophobic requirements and the carbazole nitrogen serving as a potential hydrogen bond donor.

Computational Biology Approaches

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For tubulin inhibitors, docking studies are frequently performed using the colchicine binding site located at the interface between the α- and β-tubulin subunits. mdpi.comnih.gov

A molecular docking simulation of this compound into the colchicine binding site of tubulin (PDB ID: 1SA0) would likely predict a binding mode characterized by extensive hydrophobic interactions. The planar naphthocarbazole ring system would be positioned within a hydrophobic pocket formed by residues from both α- and β-tubulin.

Key amino acid residues known to be important in the colchicine binding site include Cysβ241, Leuβ248, Alaβ316, Valβ318, and Lysβ352. mdpi.com It is predicted that the this compound molecule would orient itself to maximize favorable interactions:

The fused aromatic rings would likely form hydrophobic and van der Waals interactions with residues such as Leuβ255, Alaβ316, and Ileβ378.

The carbazole nitrogen could potentially form a hydrogen bond with the side chain of Thrα179 or the backbone carbonyl of Alaβ316.

The binding energy calculated from such docking studies provides an estimate of the binding affinity. For comparison, the free binding energies of known tubulin inhibitors docked into the colchicine site are often in the range of -7 to -14 kcal/mol. mdpi.com

Predicted Interactions of this compound in the Tubulin Colchicine Binding Site
Structural Feature of LigandPotential Interacting Residue(s) in TubulinType of Interaction
Fused Aromatic Rings (Naphthyl, Benzene)Leuβ248, Leuβ255, Alaβ316, Ileβ378Hydrophobic, van der Waals
Carbazole Ring SystemCysβ241, Tyrβ202π-π Stacking, Hydrophobic
Carbazole Nitrogen (N-H)Thrα179, Asnα101, Alaβ316Hydrogen Bond

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the nature of the interactions. nih.gov An MD simulation of a this compound-tubulin complex, initiated from a docked pose, would be used to assess the stability of the predicted binding mode.

The primary goals of such a simulation would be to:

Assess Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and the protein backbone over the simulation time (typically nanoseconds to microseconds), one can determine if the ligand remains stably bound in the active site. mdpi.com Stable binding is indicated by a low and fluctuating RMSD value after an initial equilibration period. researchgate.net

Analyze Intermolecular Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. This can reveal which interactions are most persistent and therefore most important for binding affinity. mdpi.com

Evaluate Conformational Changes: The simulation can show how the protein and ligand adapt to each other upon binding. This may involve subtle changes in the side-chain orientations of active site residues or slight conformational adjustments in the ligand itself to achieve an optimal fit.

MD simulations have been widely used to study the dynamics of tubulin itself and its complexes with various inhibitors. nih.govnih.gov For the this compound-tubulin complex, it would be expected that the rigid nature of the ligand would contribute to a stable complex, maintained primarily by the persistent hydrophobic interactions and potentially a stable hydrogen bond involving the carbazole nitrogen. The simulation would provide a more realistic and dynamic picture of the binding event than static docking alone. rsc.org

Future Research Directions and Outlook for 5h Naphtho 2,3 B Carbazole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

While various methods exist for the synthesis of carbazole-based structures, a primary future objective is the development of more environmentally benign and efficient synthetic protocols. Traditional methods often require harsh conditions or elaborate starting materials. researchgate.net The future lies in green chemistry approaches that minimize waste, energy consumption, and the use of hazardous reagents.

Key research directions include:

Transition-Metal-Free Reactions: Expanding on base-mediated benzannulation strategies, which can construct both the pyrrole and benzene (B151609) rings of the carbazole (B46965) core in a one-pot procedure, offers a promising avenue. researchgate.net These methods avoid the cost and toxicity associated with heavy metal catalysts.

Photocatalysis and Visible-Light-Mediated Synthesis: The use of visible light to mediate reactions, such as the [3+2] cycloaddition for creating related naphthofuran cores, presents a powerful, green, and efficient strategy. mdpi.com Applying similar principles to construct the 5H-Naphtho[2,3-b]carbazole skeleton could lead to milder reaction conditions and novel pathways.

Catalyst-Free Annulation: Research into catalyst-free tandem annulation reactions, potentially mediated by common reagents like p-toluenesulfonic acid (p-TSOH) at ambient temperatures, could significantly improve the sustainability of synthesizing complex derivatives. nih.gov

C-H Activation: Direct C-H bond activation and functionalization represent an atom-economical approach to building and modifying the naphthocarbazole scaffold, reducing the need for pre-functionalized starting materials. researchgate.net

Progress in these areas will not only make this compound and its derivatives more accessible for research and application but also align their production with the growing global demand for sustainable chemical manufacturing.

Integration of this compound in Multifunctional Materials

The rigid, planar, and electron-rich nature of the this compound core makes it an exceptional building block for advanced functional materials. Future research will focus on integrating this moiety into sophisticated systems with tailored electronic, optical, and sensing properties.

Organic Electronics: There is immense potential for designing novel hole transport materials (HTMs) for organic and perovskite solar cells. researchgate.netrsc.org By modifying the core with various donor and acceptor groups, researchers can fine-tune the optoelectronic and photovoltaic properties. researchgate.netrsc.org Similarly, derivatives of related indolocarbazoles have shown promise in field-effect transistors (FETs), achieving significant hole mobility and high on/off ratios. rsc.orgresearchgate.net Applying these design principles to the naphthocarbazole system is a logical next step.

Stimuli-Responsive Smart Materials: The development of materials that respond to external stimuli such as light, mechanical force, or chemical analytes is a burgeoning field. For instance, a carbazole–naphthoyl hydrazone conjugate has been shown to exhibit reversible mechanofluorochromism (changing color under mechanical stress and UV light), making it suitable for data storage applications. rsc.org

Bioimaging: Fluorescent probes are essential tools in cell biology. Zinc(II) complexes of carbazole-based ligands have demonstrated strong fluorescence within the cytosol of cells, indicating their potential as cell-staining agents for bioimaging applications. rsc.org Future work will likely involve creating water-soluble and target-specific this compound derivatives for advanced cellular imaging.

Table 1: Performance of Carbazole-Related Materials in Electronic Devices
Material ClassApplicationKey Performance MetricReference
Indolo[3,2-b]carbazole DerivativesField-Effect Transistor (FET)Hole mobility of 0.22 cm²/V·s; on/off ratio of ~10⁵ rsc.orgresearchgate.net
Carbazole Naphthalene-Based ArchitecturesOrganic/Perovskite Solar CellsDesigned as Hole Transport Materials (HTMs) with tunable photovoltaic properties researchgate.netrsc.org

Advanced Understanding of Structure-Property Relationships through Synergistic Experimental and Computational Studies

To unlock the full potential of this compound, a deeper, more predictive understanding of its structure-property relationships is essential. The synergy between synthetic chemistry, empirical characterization, and theoretical modeling will be crucial.

Computational Chemistry: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating molecular geometries, frontier molecular orbitals, and optical properties. researchgate.netmdpi.com Future studies will use these methods to screen potential derivatives for specific applications before synthesis, saving time and resources. Such computational analyses can predict key parameters like light-harvesting efficiency, charge transfer characteristics, and reorganization energies, guiding the design of more efficient materials for solar cells. researchgate.netrsc.org

Spectroscopic and Crystallographic Analysis: Detailed experimental characterization remains vital. X-ray crystallography provides definitive information on the solid-state packing and planarity of molecules, which profoundly impacts charge transport in organic semiconductors. beilstein-journals.org In-depth photophysical studies will continue to reveal how structural modifications affect absorption, emission, and quantum yields. nih.gov

Molecular Dynamics: Car-Parrinello Molecular Dynamics (CPMD) can be employed to study the dynamics of molecular interactions, such as proton transfer or conformational changes, providing insights that static models cannot. mdpi.com

By combining these approaches, researchers can build robust models that correlate specific structural features (e.g., substituent position, heteroatom incorporation) with desired functional properties, enabling a more rational design process.

Deeper Elucidation of Biological Mechanisms for Rational Design of Bioactive Analogues

Carbazole-containing compounds are known for a wide range of biological activities. researchgate.net A key future direction is to move beyond preliminary screening and toward a detailed mechanistic understanding to rationally design next-generation therapeutic agents based on the this compound scaffold.

Mechanism of Action Studies: While related compounds like doxorubicin are known to function by intercalating into DNA and inhibiting topoisomerase II, the precise mechanisms for many carbazole derivatives are not fully understood. nih.gov Future research should focus on identifying the specific cellular targets and pathways modulated by naphthocarbazole analogues.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of derivative libraries are needed to build comprehensive SAR models. For example, studies on carbazole-linked 1,2,3-triazoles have identified potent non-sugar α-glucosidase inhibitors, with specific analogues showing significantly higher potency than the standard drug, acarbose. nih.gov This highlights how targeted chemical modification can dramatically enhance bioactivity.

Computational Biology: Molecular docking and ADME (absorption, distribution, metabolism, and excretion) analysis can predict the binding affinity of new analogues to biological targets like enzymes or receptors and forecast their pharmacokinetic properties. nih.gov This computational pre-screening can prioritize the synthesis of compounds with the highest potential for therapeutic success.

Table 2: Bioactivity of Selected Carbazole Derivatives
Compound ClassBiological Target/ActivityKey FindingReference
Carbazole-linked 1,2,3-triazolesα-Glucosidase InhibitionSome analogues found to be several folds more potent than the standard drug, acarbose. nih.gov
Carbazole–naphthoyl hydrazone Zn(II)-complexCytotoxicityLess cytotoxic than its parent ligand toward the MCF-7 breast cancer cell line. rsc.org
3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivativesEstrogen Receptor Alpha (ERα) InhibitionPotent activity against ERα, comparable to Doxorubicin in docking studies. nih.gov

Exploration of Novel Applications Beyond Current Scope (e.g., catalysis, sensing in complex environments)

The unique structural and electronic features of this compound suggest its utility in applications beyond the well-explored areas of organic electronics and medicine. Future research should venture into these nascent domains.

Chemical Sensing: The electron-rich aromatic system is ideal for detecting specific analytes. Carbazole-based materials have already demonstrated the ability to selectively detect metal ions (e.g., Cu²⁺) and volatile organic compounds (VOCs). rsc.org Future work could focus on developing highly sensitive and selective sensors for environmental monitoring, industrial process control, and medical diagnostics.

Catalysis: The planar, rigid framework of naphthocarbazole could serve as a novel ligand for transition metal catalysts or as a scaffold for organocatalysts. The nitrogen atom and the extended π-system can coordinate with metal centers or modulate the electronic environment of an active site.

Advanced Materials: The potential of carbazoles as building blocks for Metal-Organic Polyhedra (MOPs) and other porous materials is an exciting frontier. researchgate.net Such materials could find applications in gas storage, separation, and heterogeneous catalysis.

By exploring these novel avenues, the scientific community can continue to uncover the vast potential of the this compound core, ensuring its place as a versatile and valuable component in the chemist's toolkit for years to come.

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